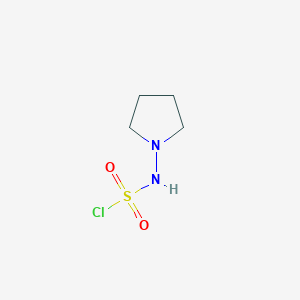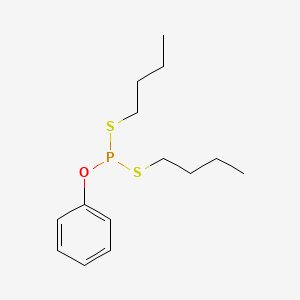
Benzyl 2-amino-2-(4-hydroxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-amino-2-(4-hydroxyphenyl)acetate is an organic compound that features a benzyl group attached to an amino acid derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and hydroxy functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-amino-2-(4-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(4-hydroxyphenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{2-amino-2-(4-hydroxyphenyl)acetic acid} + \text{benzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can also be employed to facilitate the separation and recycling of the catalyst, making the process more environmentally friendly.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous solution.
Major Products Formed:
Oxidation: Benzyl 2-amino-2-(4-oxophenyl)acetate.
Reduction: Benzyl 2-amino-2-(4-hydroxyphenyl)ethylamine.
Substitution: 2-amino-2-(4-hydroxyphenyl)acetic acid.
Scientific Research Applications
Benzyl 2-amino-2-(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving amino acids and their derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
2-amino-2-(4-hydroxyphenyl)acetic acid: Lacks the benzyl ester group, making it less lipophilic.
Benzyl 2-amino-2-(4-methoxyphenyl)acetate: Contains a methoxy group instead of a hydroxy group, altering its reactivity and biological activity.
Benzyl 2-amino-2-(4-hydroxyphenyl)propanoate: Has an additional carbon in the backbone, affecting its steric properties and reactivity.
Uniqueness: Benzyl 2-amino-2-(4-hydroxyphenyl)acetate is unique due to the presence of both amino and hydroxy functional groups, which provide multiple sites for chemical modification and interaction with biological targets. The benzyl ester group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake.
Properties
CAS No. |
163089-47-2 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 2-amino-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C15H15NO3/c16-14(12-6-8-13(17)9-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2 |
InChI Key |
JPQIAKOVZUIGCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
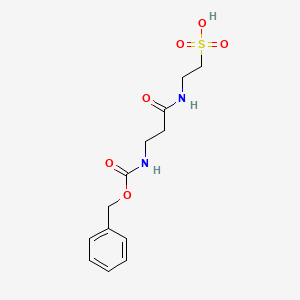
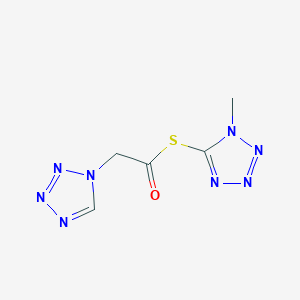
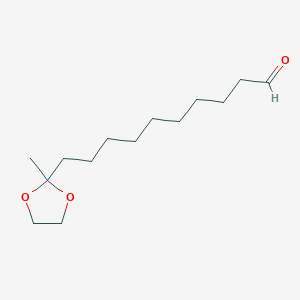
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![4,7,7-trimethyl-3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14147425.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
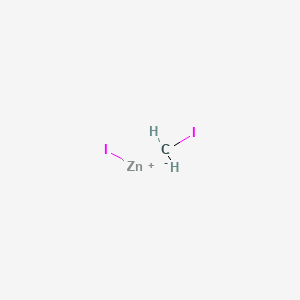
![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)
